4-Hydroxyretinal
Overview
Description
4-Hydroxyretinal is a derivative of retinal, which is a form of vitamin A . It plays a significant role in various biological processes, including the visual cycle, reproduction, cell growth and differentiation, embryonic development, immune response, and intermediary metabolism .
Synthesis Analysis
The synthesis of 4-Hydroxyretinal involves stereoselective reactions. Specifically, Horner–Wadsworth–Emmons and Stille cross-coupling are used as bond-forming reactions . The CBS method of ketone reduction is used in the enantioface-differentiation step to provide the precursors for the synthesis of the 4-hydroxyretinal enantiomers .Molecular Structure Analysis
The molecular formula of 4-Hydroxyretinal is C20H28O2 . It has a double-bond stereo configuration .Chemical Reactions Analysis
The 4-hydroxyretinol derivative is the most active, showing a catalytic efficiency approximately 30 times higher than the parent compound retinol . This suggests the involvement of enzymes in the red-ox metabolism of the C4-oxidized retinoids .Physical And Chemical Properties Analysis
4-Hydroxyretinal has an average mass of 300.435 Da and a monoisotopic mass of 300.208923 Da . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in its biological evaluation .Scientific Research Applications
Visual Pigment Chromophore in Marine Life : The visual pigment chromophore in the bioluminescent squid, Watasenia scintillans, contains a 4R-hydroxyretinal. This discovery was established using the CD exciton chirality method, contributing to our understanding of visual systems in marine organisms (Katsuta et al., 1994).
Enantioselective Synthesis and Biochemical Applications : A study detailed the synthesis of enantiopure C3- and C4-hydroxyretinals and their enzymatic reduction by ADH8 from Xenopus laevis. This method offers a novel approach for the synthesis of enantiopure retinoids, which can have significant implications in biochemical and pharmaceutical research (Domínguez et al., 2006).
Synthesis of Oxygenated Retinoids : A study on the synthesis of oxygenated retinoids demonstrated a method involving the reaction of all-trans retinal with NBS in acetic acid, followed by hydrolyzing and oxidizing 4-hydroxyretinal. This process is crucial for the production of various retinoids, which have applications in medical and biological fields (Singh, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVUYORRQQAQE-RMWYGNQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyretinal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.